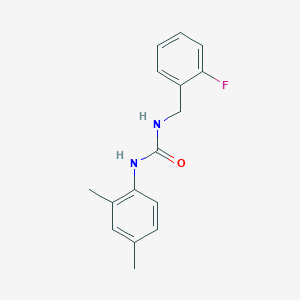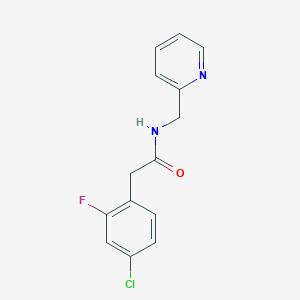
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic approaches to compounds related to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate often involve multi-step reactions that build the complex structure from simpler precursors. For example, compounds with naphthyl and pyrrolidine components can be synthesized through various routes including cycloaddition reactions, condensation reactions, and functional group transformations. Techniques such as 1,3-dipolar cycloaddition have been utilized for the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles, showcasing the versatility of combining naphthyl and pyrrolidine units into complex molecules (Saravanan, Pushparaj, & Raghunathan, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Structural analyses reveal the arrangement of atoms within the molecule, the presence of functional groups, and intramolecular interactions such as hydrogen bonding. For instance, the crystal structure of related naphthyl-containing compounds has been determined, providing insight into the spatial arrangement and potential reactivity of these molecules (X. Tai, 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with naphthyl and pyrrolidine components can include cycloaddition, nucleophilic substitutions, and electrophilic additions. These reactions are influenced by the electronic and steric properties of the naphthyl and pyrrolidine units, allowing for the formation of a wide range of products with diverse functionalities. The reactivity of these compounds can be further modified through the introduction of substituents on the naphthyl or pyrrolidine rings, enabling the synthesis of molecules with tailored physical and chemical properties.
Physical Properties Analysis
The physical properties of compounds similar to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, such as solubility, melting point, and optical activity, are determined by their molecular structure. The presence of naphthyl and pyrrolidine units can confer specific physical characteristics, including solubility in organic solvents and the potential for optical activity in chiral molecules. For example, the synthesis of optically active organosilicon compounds with naphthyl components has been reported, highlighting the impact of molecular structure on the physical properties of these materials (Yuning Li & Y. Kawakami, 1998).
properties
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-21(23-15-9-2-1-3-10-15)27-18-13-19(25)24(20(18)26)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,18H,13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSZIVJOBGPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthalen-1-yl-2,5-dioxo-pyrrolidin-3-yl)-1-phenyl-isothiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)

![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)

![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)
![2-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5494468.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)